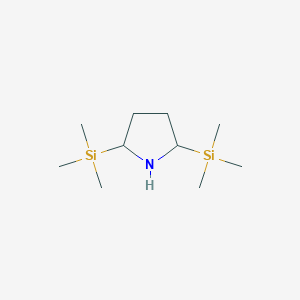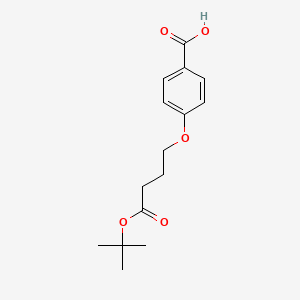
4-(4-tert-Butoxy-4-oxobutoxy)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-tert-Butoxy-4-oxobutoxy)benzoic acid is an organic compound with a complex structure. It consists of a benzoic acid molecule with a side chain containing a tert-butoxy group and a 4-oxobutoxy group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 4-(4-tert-Butoxy-4-oxobutoxy)benzoic acid can be achieved through several synthetic routes. One common method involves the reaction of benzoic acid with tert-butyl alcohol in the presence of a catalyst. The reaction conditions typically include:
Reactants: Benzoic acid and tert-butyl alcohol.
Catalyst: Sulfuric acid or sulfuric acid dimethyl ester.
Temperature: The reaction is carried out at low temperatures, typically between 0-5°C.
Procedure: The reactants are mixed in a molar ratio of 1:1.2, and the catalyst is added slowly while maintaining the temperature. The reaction mixture is stirred thoroughly.
Isolation: After the reaction is complete, the product is filtered and washed with cold ether.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-tert-Butoxy-4-oxobutoxy)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzoic acid derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced products.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) under acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents such as N-bromosuccinimide (NBS).
Major Products
The major products formed from these reactions include various benzoic acid derivatives, alcohols, and substituted benzoic acids .
Wissenschaftliche Forschungsanwendungen
4-(4-tert-Butoxy-4-oxobutoxy)benzoic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Investigated for its potential biological activities and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals .
Wirkmechanismus
The mechanism of action of 4-(4-tert-Butoxy-4-oxobutoxy)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can undergo benzylic oxidation, where the benzylic carbon atom is oxidized to form benzoic acid derivatives. This reaction is facilitated by the presence of free radicals stabilized at the benzylic position through resonance .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Butoxybenzoic acid: Similar structure but lacks the tert-butoxy group.
4-tert-Butylbenzoic acid: Contains a tert-butyl group but lacks the oxobutoxy group.
4-(tert-Butoxycarbonyl)benzoic acid: Contains a tert-butoxycarbonyl group instead of the oxobutoxy group .
Uniqueness
4-(4-tert-Butoxy-4-oxobutoxy)benzoic acid is unique due to the presence of both tert-butoxy and oxobutoxy groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
192698-20-7 |
|---|---|
Molekularformel |
C15H20O5 |
Molekulargewicht |
280.32 g/mol |
IUPAC-Name |
4-[4-[(2-methylpropan-2-yl)oxy]-4-oxobutoxy]benzoic acid |
InChI |
InChI=1S/C15H20O5/c1-15(2,3)20-13(16)5-4-10-19-12-8-6-11(7-9-12)14(17)18/h6-9H,4-5,10H2,1-3H3,(H,17,18) |
InChI-Schlüssel |
UAVDTJYXLNRUMO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)CCCOC1=CC=C(C=C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


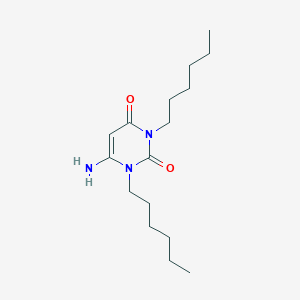
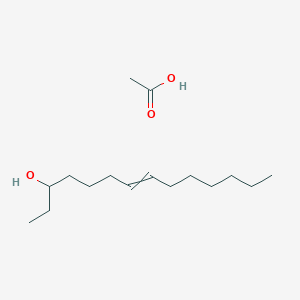
![2-Propenal, 3-[4-(dimethylamino)phenyl]-2-methyl-](/img/structure/B12552697.png)
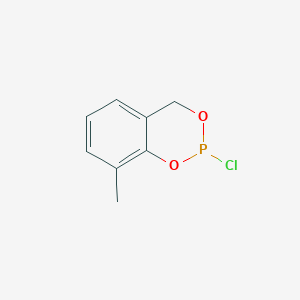
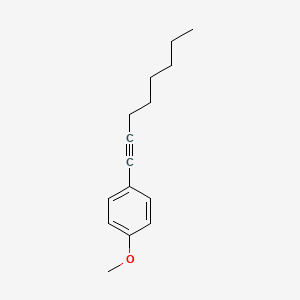
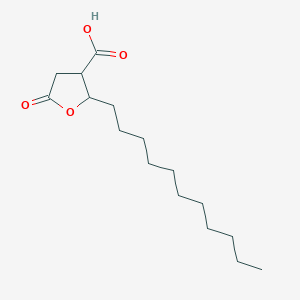
![2-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole-5-carboxamide](/img/structure/B12552717.png)
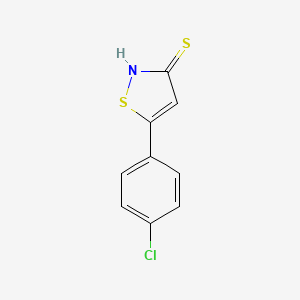
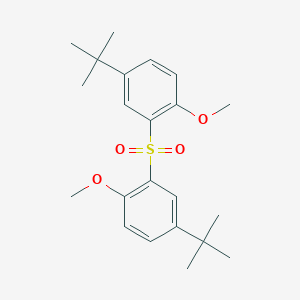
![(2,4,5,6-Tetramethyl-1,3-phenylene)bis[(4-fluorophenyl)methanone]](/img/structure/B12552726.png)
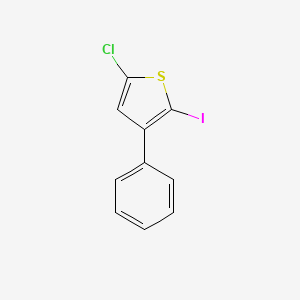
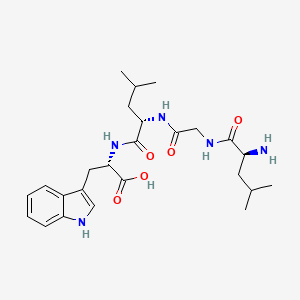
![N,N-Bis[(pyridin-2-yl)methyl]octadec-9-enamide](/img/structure/B12552746.png)
